BAY-677
Overview
Description
BAY-677 is a chemical compound known for its role as an inactive control for BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE). This compound is characterized by its molecular formula C20H15F3N4O2 and a molecular weight of 400.35 g/mol . It is primarily used in scientific research to study the effects of BAY-678 by serving as a control .
Mechanism of Action
Target of Action
BAY-677, also known as “2-Pyridinecarbonitrile, 5-((4S)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-4-pyrimidinyl)-” or “5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile”, is an inactive control for BAY-678 . The primary target of BAY-678 is human neutrophil elastase (HNE) . HNE is a serine protease that plays a crucial role in the immune response .
Mode of Action
BAY-678 is a highly potent, selective, and cell-permeable inhibitor of HNE . It inhibits HNE with an IC50 of 20 nM, indicating a strong affinity for this target .
Biochemical Pathways
HNE is known to play a role in various biological processes, including the degradation of extracellular matrix proteins and the regulation of inflammatory responses .
Pharmacokinetics
Bay-678, for which this compound serves as a control, is described as orally bioavailable , suggesting it can be absorbed through the gastrointestinal tract.
Result of Action
BAY-678, on the other hand, by inhibiting HNE, can potentially influence processes such as inflammation and tissue remodeling .
Biochemical Analysis
Biochemical Properties
BAY-677 interacts with various enzymes and proteins within the biochemical reactions. It is specifically associated with human neutrophil elastase (HNE), acting as a control probe for BAY-678, an HNE inhibitor . The nature of these interactions is primarily inhibitory, with this compound serving as a control in the context of HNE inhibition .
Cellular Effects
As a control probe for BAY-678, it is likely that this compound may have similar effects on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its role as a control probe for BAY-678, it is likely that this compound may exert its effects at the molecular level through similar mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of BAY-677 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .
Chemical Reactions Analysis
BAY-677, being an inactive control, does not undergo significant chemical reactions under normal conditions. it is structurally similar to BAY-678, which undergoes various reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate the reactions .
Scientific Research Applications
BAY-677 is extensively used in scientific research as a control compound to study the effects of BAY-678. Its applications span across various fields:
Chemistry: Used to understand the inhibitory mechanisms of HNE and to develop new inhibitors.
Biology: Helps in studying the role of HNE in various biological processes and diseases.
Medicine: Aids in the development of therapeutic agents targeting HNE for treating pulmonary diseases and other conditions.
Industry: Utilized in the development of new chemical probes and drug discovery
Comparison with Similar Compounds
BAY-677 is unique in its role as an inactive control for BAY-678. Similar compounds include:
BAY-678: A potent and selective HNE inhibitor with an IC50 of 20 nM.
MK-677: A growth hormone secretagogue that mimics the action of ghrelin.
Other HNE inhibitors: Compounds that inhibit HNE but may vary in potency and selectivity .
This compound’s uniqueness lies in its use as a control compound, which is essential for validating the effects of BAY-678 in various experimental setups.
Properties
IUPAC Name |
5-[(6S)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIVGIFOWOVINL-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2117404-84-7 | |
Record name | BAY-677 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2117404847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-677 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RWG27AN5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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